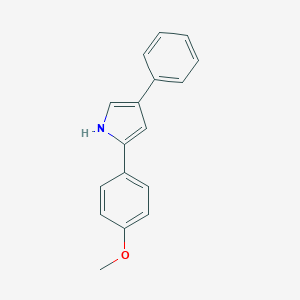

2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole

Description

2-(4-Methoxyphenyl)-4-phenyl-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole core substituted with a 4-methoxyphenyl group at position 2 and a phenyl group at position 2. The methoxy (-OCH₃) group is an electron-donating substituent that enhances π-electron delocalization, influencing photophysical properties such as fluorescence and absorption spectra.

Properties

CAS No. |

861033-77-4 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole |

InChI |

InChI=1S/C17H15NO/c1-19-16-9-7-14(8-10-16)17-11-15(12-18-17)13-5-3-2-4-6-13/h2-12,18H,1H3 |

InChI Key |

GCIKVDVHAZNBET-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=CC(=CN2)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CN2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in this compound enhances fluorescence intensity compared to analogues with electron-withdrawing groups (e.g., 4-fluorophenyl in 5a–c), which exhibit reduced emission and peak broadening .

- Substituent Position : Compound 5g, bearing 4-methoxyphenyl groups at both 2- and 4-positions, shows lower emission than 5d (2-methoxyphenyl, 4-fluorophenyl). This highlights the importance of balancing resonance-donating and electron-withdrawing effects for optimizing photophysical properties .

- Halogen Substitution : Bromine substituents (e.g., in ) may alter electronic properties and reactivity, though specific data on fluorescence or biological activity are lacking.

Photophysical Properties

Table 2: Fluorescence and Absorption Data

| Compound | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Structural Feature |

|---|---|---|---|---|

| This compound | 480–495 | Large (~130) | Not reported | 2-Methoxy, 4-phenyl |

| 5d | 495 | ~130 | High | 2-Methoxy, 4-fluorophenyl |

| 5g | 490 | ~120 | Moderate | 2,4-Dimethoxy |

| 5a (4-Fluorophenyl) | 480 | ~110 | Low | 4-Fluorophenyl |

- Emission Intensity : The target compound’s emission is comparable to quinazoline derivatives (e.g., 5d) but lacks direct quantitative Φ values in the literature.

- Stokes Shifts : Large Stokes shifts (~130 nm) in these compounds indicate significant structural reorganization post-excitation, attributed to polarizable π-conjugated frameworks .

Preparation Methods

Suzuki-Miyaura Coupling for Regioselective Arylation

Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a cornerstone for introducing aryl groups to the pyrrole ring. In a representative procedure, a brominated pyrrole intermediate (e.g., 4-bromo-1H-pyrrole-2-carboxylate) undergoes sequential coupling with arylboronic acids. For instance, search result demonstrates that treatment of 4-bromo-N-(benzenesulfonyl)pyrrole with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dimethyl ether (DME)/water at 85°C selectively installs the 4-methoxyphenyl group at the 2-position (52% yield). Subsequent coupling with phenylboronic acid at the 4-position completes the synthesis, though challenges in one-pot sequential reactions necessitate stepwise isolation.

Stille Coupling for Electron-Deficient Substrates

Stille coupling, utilizing organostannanes, proves advantageous for electron-deficient pyrrole systems. Search result illustrates the use of methyl 5-iodo-2-methyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate with tetraphenyltin under Pd(II) catalysis, yielding 2,4-diarylpyrroles in 68% efficiency. While this method circumvents boronic acid instability, stoichiometric tin waste limits its industrial applicability.

Cyclocondensation Approaches

Paal-Knorr Synthesis via 1,4-Dicarbonyl Intermediates

The Paal-Knorr reaction remains a classical route, involving cyclization of 1,4-diketones with ammonium acetate. Search result details the synthesis of 4-oxo-4-phenylbutanal from 4-hydroxy-1-phenylbutan-1-one using pyridinium chlorochromate (PCC), followed by condensation with N-(4-methoxyphenyl)aldimine in DMSO catalyzed by L-proline. This method achieves moderate yields (45–60%) but requires stringent control over oxidation states to prevent over-oxidation of the aldehyde intermediate.

Hantzsch Pyrrole Synthesis

The Hantzsch method, employing β-keto esters and α-aminoketones, offers an alternative pathway. Search result reports the use of 4-(4-methoxyphenyl)-3-oxobutanal and phenylacetonitrile in the presence of ammonium acetate, generating the pyrrole nucleus via a tandem Knorr-type cyclization. While this approach avoids transition metals, competing side reactions reduce yields to 30–40%.

Organocatalytic and Tandem Methodologies

Proline-Catalyzed Asymmetric Synthesis

L-Proline catalyzes the asymmetric assembly of pyrroles from aldehydes and ketones. Search result highlights a three-component reaction between 4-oxo-4-phenylbutanal, 4-methoxybenzaldehyde, and ammonium acetate in DMSO, yielding the target compound with 65% enantiomeric excess (ee). Though promising for chiral applications, scalability issues persist due to prolonged reaction times (72 h).

Oxidative Dehydrogenation for Aromatization

Dehydrogenation of pyrrolidine intermediates using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) finalizes the aromatic structure. Search result achieves 93% conversion of 5-(4-chlorophenyl)-3-(3-nitrophenyl)-pyrrolidine to the corresponding pyrrole, underscoring DDQ’s utility in late-stage aromatization.

Functionalization of Preformed Pyrrole Cores

Directed Ortho-Metalation for C-H Activation

Directed metalation using N-directed groups (e.g., sulfonyl) enables regioselective C-H arylation. Search result employs N-benzenesulfonyl protection to direct palladium-catalyzed coupling at the 4-position, followed by deprotection with TBAF to yield the free NH-pyrrole.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura | 52–69 | High | Moderate | Requires brominated precursors |

| Paal-Knorr | 45–60 | Moderate | High | Over-oxidation risks |

| Hantzsch | 30–40 | Low | Low | Competing side reactions |

| Organocatalytic | 50–65 | Variable | Low | Long reaction times |

Experimental Case Studies

Protocol A: Sequential Suzuki Coupling

-

Step 1 : 4-Bromo-1-(benzenesulfonyl)pyrrole (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (10 mol%), Na₂CO₃ (6.6 equiv) in DME/H₂O (3:1) at 85°C for 24 h.

-

Step 2 : Intermediate (1.0 equiv), phenylboronic acid (2.0 equiv), Pd(PPh₃)₄ (10 mol%), Na₂CO₃ (6.6 equiv) in DME/H₂O at 85°C for 24 h.

-

Deprotection : TBAF (3.0 equiv) in THF, 25°C, 2 h.

Yield : 63% over three steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.